molecular formula C19H19N5OS B2732884 GSK-3484862

GSK-3484862

Cat. No.: B2732884
M. Wt: 365.5 g/mol
InChI Key: KIEQQZZDWUNUQK-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK3484862 is a newly-developed, non-nucleoside, dicyanopyridine-containing compound that acts as a selective inhibitor of DNA methyltransferase 1 (DNMT1). This compound has garnered significant attention due to its low cellular toxicity and its ability to induce global hypomethylation in both cancer cell lines and murine embryonic stem cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK3484862 involves the incorporation of a dicyanopyridine moiety. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions involving nitrile and pyridine derivatives .

Industrial Production Methods

Industrial production methods for GSK3484862 are not publicly available. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process likely involves multiple steps of synthesis, purification, and quality testing .

Chemical Reactions Analysis

Types of Reactions

GSK3484862 primarily undergoes non-covalent interactions with DNMT1, leading to its degradation. The compound does not participate in traditional chemical reactions such as oxidation, reduction, or substitution .

Common Reagents and Conditions

The compound is used in biological assays under conditions that maintain its stability and activity. Common reagents include cell culture media, proteasome inhibitors, and various buffers .

Major Products Formed

The primary product of the interaction between GSK3484862 and DNMT1 is the degradation of DNMT1 protein, leading to global DNA hypomethylation .

Mechanism of Action

GSK3484862 targets DNMT1 for degradation through a proteasome-dependent pathway. The compound binds to DNMT1, leading to its ubiquitination and subsequent degradation. This results in global hypomethylation of DNA, affecting gene expression and cellular functions . The degradation of DNMT1 is facilitated by the accessory factor Uhrf1 and its E3 ubiquitin ligase activity .

Biological Activity

GSK-3484862 is a novel, reversible inhibitor specifically targeting DNA methyltransferase 1 (DNMT1), developed by GlaxoSmithKline. This compound has garnered attention for its unique mechanism of action and potential therapeutic applications in cancer treatment, particularly in hematologic malignancies. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by selectively binding to DNMT1, leading to its degradation and subsequent hypomethylation of DNA. Unlike traditional DNMT inhibitors such as 5-azacytidine and decitabine, which are cytotoxic and non-selective, this compound demonstrates low cellular toxicity and high specificity for DNMT1. The compound's structure includes a dicyanopyridine moiety that competes with the DNMT1 active site for binding to DNA, effectively displacing the active-site loop necessary for methylation activity .

Efficacy in Cancer Cell Lines

Research has shown that this compound induces significant demethylation in various cancer cell lines. A study reported that treatment with this compound resulted in a dramatic reduction in global CpG methylation levels from approximately 70% to less than 18% in murine embryonic stem cells (mESCs) after six days of treatment . This reduction was accompanied by the upregulation of genes typically silenced by methylation.

Table 1: Effects of this compound on Methylation Levels

Cell TypeInitial Methylation (%)Methylation After Treatment (%)Treatment Duration (Days)
Murine Embryonic Stem Cells~70<186

Growth Inhibition

In a panel of hematologic cancer cell lines, this compound exhibited a gradual onset of growth inhibition, with a significant percentage (29%) showing decreased cell viability after six days. The compound's growth inhibition was linked to its ability to induce apoptosis, as evidenced by increased caspase-3 activity over time .

Table 2: Growth Inhibition Induced by this compound

Cell LinegIC50 (µM)Growth Inhibition After 6 Days (%)
MV4-110.64Significant
HL-600.75Moderate
K5620.85Low

Transgenic Mouse Model

In a transgenic mouse model of sickle cell disease, this compound was administered orally and demonstrated a capacity to increase fetal hemoglobin levels without significant toxicity. This suggests potential applications in treating blood disorders through targeted epigenetic modifications .

Reversible Effects

The effects of this compound on gene expression were shown to be reversible. After removal of the inhibitor from the culture medium, mESCs maintained their demethylated state without reverting to silenced gene expression states, highlighting the compound's potential for therapeutic applications where sustained gene activation is desired .

Comparative Analysis with Other DNMT Inhibitors

This compound has been compared with other DNMT inhibitors such as decitabine and azacytidine. While these traditional agents exhibit rapid cytotoxic effects and broad non-specific inhibition across multiple DNMT family members, this compound's selective targeting of DNMT1 allows for more controlled modulation of DNA methylation with fewer side effects .

Table 3: Comparison of DNMT Inhibitors

CompoundSelectivity for DNMT1Cytotoxicity LevelOnset of Action (Days)
This compoundHighLow≥3
DecitabineLowHigh2
AzacytidineLowHigh2

Properties

IUPAC Name

(2R)-2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEQQZZDWUNUQK-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.